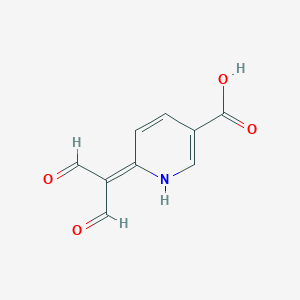
Tributyloctylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyloctylstannane is an organotin compound with the molecular formula C20H44Sn. It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is a trialkyltin compound, where the tin atom is bonded to three butyl groups and one octyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions due to its ability to act as a radical reducing agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tributyloctylstannane can be synthesized through the reaction of tributyltin hydride with octyl halides under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The general reaction can be represented as:
Bu3SnH+OctylHalide→Bu3SnOctyl+HX
where Bu represents the butyl group, and X represents the halide (e.g., chlorine, bromine).
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: Tributyloctylstannane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical reactions, where it donates hydrogen atoms to reduce other compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other nucleophiles.
Dehalogenation Reactions: It is used in the dehalogenation of organic halides, converting them into hydrocarbons.
Common Reagents and Conditions:
Radical Reactions: Commonly conducted in the presence of radical initiators such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Substitution Reactions: Typically carried out in polar solvents like tetrahydrofuran (THF) with the presence of a base to facilitate the nucleophilic attack.
Dehalogenation Reactions: Often performed using this compound in combination with a suitable solvent and under mild heating conditions.
Major Products:
Reduction Reactions: The major products are the reduced forms of the reactants, often hydrocarbons or alcohols.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted organotin compounds.
Dehalogenation Reactions: The primary products are hydrocarbons, with the halide being removed.
Aplicaciones Científicas De Investigación
Tributyloctylstannane has a wide range of applications in scientific research, including:
Chemistry: Used as a radical reducing agent in organic synthesis, facilitating the formation of complex organic molecules.
Biology: Investigated for its potential use in biological systems, particularly in the study of radical-mediated biological processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a tool for studying radical reactions in biological systems.
Mecanismo De Acción
Tributyloctylstannane exerts its effects primarily through radical-mediated mechanisms. The tin-hydrogen bond in this compound is relatively weak, allowing it to cleave homolytically to generate tin-centered radicals. These radicals can then participate in various radical reactions, donating hydrogen atoms to other radicals or unsaturated compounds. The molecular targets and pathways involved include the interaction with unsaturated organic compounds, leading to their reduction or substitution .
Comparación Con Compuestos Similares
Tributyltin Hydride: Similar in structure but lacks the octyl group. It is also used as a radical reducing agent.
Triphenyltin Hydride: Contains phenyl groups instead of butyl and octyl groups. It is used in similar radical reactions but has different reactivity and toxicity profiles.
Tricyclohexyltin Hydride: Contains cyclohexyl groups and is used in specific radical reactions where steric hindrance is a factor.
Uniqueness: Tributyloctylstannane is unique due to the presence of both butyl and octyl groups, which provide a balance of reactivity and stability. The octyl group imparts additional steric bulk, influencing the compound’s reactivity and making it suitable for specific applications where other organotin compounds may not be as effective .
Propiedades
IUPAC Name |
tributyl(octyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.3C4H9.Sn/c1-3-5-7-8-6-4-2;3*1-3-4-2;/h1,3-8H2,2H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQVTXYBPJPWQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
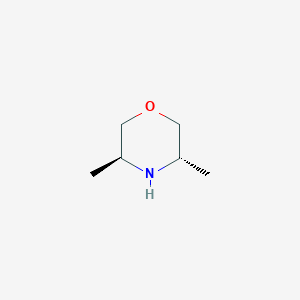
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)
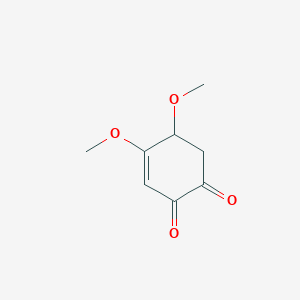


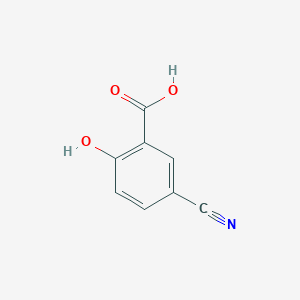
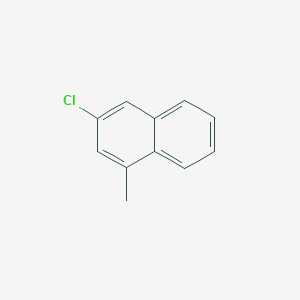
![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)
![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)

![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)

